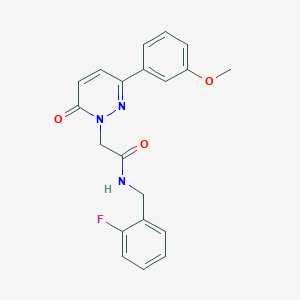
2-Chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions of the pyrimidine ring, respectively. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluoropyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine through a reduction process. The reaction involves the use of a reducing metal powder, such as zinc, in the presence of a solvent like tetrahydrofuran. The mixture is heated to 70°C, and acetic acid is added dropwise. The reaction is maintained at reflux for several hours until completion .
Industrial Production Methods
In industrial settings, the synthesis of 2-Chloro-5-fluoropyrimidine follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, where the chlorine atom is replaced by different nucleophiles. It can also participate in C-N bond-forming reactions with amines to produce 5-fluoro-2-amino pyrimidines .
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃) and various amines. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to facilitate the substitution process .
Major Products
The major products formed from these reactions include 5-fluoro-2-amino pyrimidines and other substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoropyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoropyrimidine involves its incorporation into various biochemical pathways. For instance, in the case of its derivative 5-fluorouracil, the compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoropyrimidine.
2-Chloro-4-methoxy-5-fluoropyrimidine: Another fluorinated pyrimidine derivative used in various chemical syntheses.
Uniqueness
2-Chloro-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic aromatic substitution and form stable intermediates makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C4ClFN2-2 |
|---|---|
Peso molecular |
130.51 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide |
InChI |
InChI=1S/C4ClFN2/c5-4-7-1-3(6)2-8-4/q-2 |
Clave InChI |
ITORFFAYHQLBGA-UHFFFAOYSA-N |
SMILES canónico |
[C-]1=C([C-]=NC(=N1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





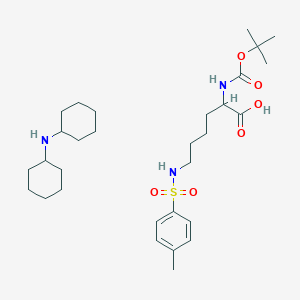
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
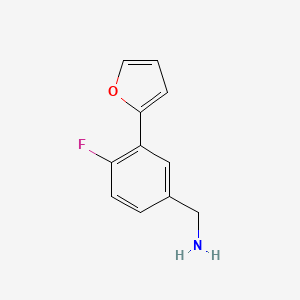
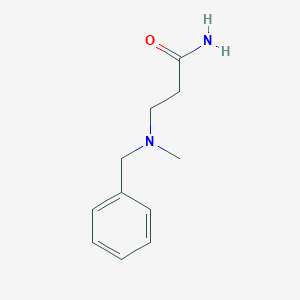
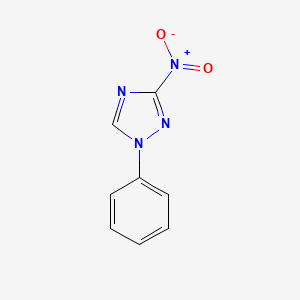
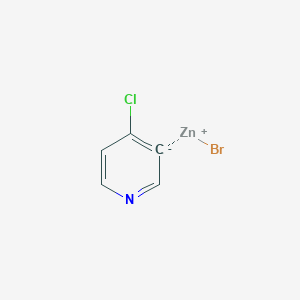
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
